Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
Beschreibung
Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a phenoxy substituent at position 4 and a phenyl group at position 1 of the pyridazine ring. The methyl ester at position 3 contributes to its physicochemical properties, including solubility and reactivity.
Eigenschaften
IUPAC Name |
methyl 6-oxo-4-phenoxy-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-18(22)17-15(24-14-10-6-3-7-11-14)12-16(21)20(19-17)13-8-4-2-5-9-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVRSQWARJTUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS Number: 338405-06-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₄N₂O₄
- Molecular Weight : 322.32 g/mol
- Melting Point : 128 - 130 °C
- Purity : >95% .
Research indicates that this compound exhibits various biological activities attributed to its structural features. The presence of the pyridazine ring contributes to its interaction with biological targets, potentially influencing enzyme activity and receptor binding.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, mitigating oxidative stress in cellular environments.
- Antimicrobial Activity : Some derivatives have shown potential against various microbial strains, indicating a possible role in antibiotic development.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL respectively. |
| Study B | Antioxidant | Scavenging activity measured at IC50 = 50 µg/mL in DPPH assay. |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity with an IC50 value of 30 µM. |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated significant antimicrobial properties, particularly against Gram-positive bacteria. The study concluded that modifications to the phenoxy group could enhance potency.
Case Study 2: Neuroprotective Effects
A recent investigation explored the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. Results showed that treatment with methyl 6-oxo compounds significantly reduced cell death and improved cell viability compared to untreated controls.
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Analysis
The following table summarizes key structural differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₈H₁₄N₂O₄. †Estimated from substituent contributions.
Key Observations:
- Substituent Effects: Phenoxy vs. Trifluoromethyl (CF₃): The phenoxy group (electron-withdrawing via resonance) in the target compound contrasts with CF₃ (stronger electron-withdrawing inductive effect) in , influencing reactivity and binding interactions. Chlorophenoxy vs. Phenoxy: The 4-chlorophenoxy group in adds steric bulk and halogen bonding capability compared to the unsubstituted phenoxy group in the target. Sulfanyl vs.
Ester Group Variation :
Physicochemical Properties
- Molecular Weight: Ranges from 290.34 () to 420.34 (), with the target compound estimated at ~322.
- Density and Boiling Points: The trifluoromethyl-phenoxy derivative has a predicted density of 1.35 g/cm³, higher than typical pyridazines, likely due to fluorine’s mass contribution. The propylsulfanyl analog exhibits a boiling point of 464.5°C, influenced by sulfur’s polarizability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
